

Tomopenem: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023 or RO4908463) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Notably, it has demonstrated potent activity against clinically challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[3][4] Like other carbapenems, **tomopenem**'s mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **tomopenem**, summarizing key data from various studies and detailing the experimental protocols used in its evaluation.

Pharmacokinetics

The pharmacokinetic profile of **tomopenem** has been characterized in both animal models and human subjects, demonstrating properties that distinguish it from other carbapenems, such as a longer half-life.[2][4]

Human Pharmacokinetics

Studies in healthy human volunteers have shown that **tomopenem** is well-tolerated. Following intravenous administration, it exhibits a half-life of approximately 1.7 to 2.23 hours.[6][7] The







volume of distribution is around 17 liters, and it has low plasma protein binding at 8.9%.[6][8] **Tomopenem** is primarily cleared from the body through renal elimination, with about 57-59% of the drug excreted unchanged in the urine.[6][7]

The pharmacokinetics of **tomopenem** are significantly influenced by renal function. In subjects with impaired renal function, the half-life of **tomopenem** increases, and its clearance decreases in proportion to the decline in creatinine clearance.[6][9] This necessitates dose adjustments in patients with moderate to severe renal impairment to avoid drug accumulation. [6]

Table 1: Pharmacokinetic Parameters of **Tomopenem** in Humans



Parameter	Healthy Subjects	Mild Renal Impairment (CrCl 50-79 mL/min)	Moderate Renal Impairment (CrCl 30-49 mL/min)	Severe Renal Impairment (CrCl <30 mL/min)	Reference
Half-life (t½) (h)	1.7 - 2.23	-	-	7.94	[6][7]
Clearance (CL) (L/h)	8.1 - 8.07	5.08	3.06	1.52	[6][7]
Volume of Distribution (Vd) (L)	17	-	-	-	[6]
Plasma Protein Binding (%)	8.9	-	-	-	[6][8]
Renal Clearance (CLR) (L/h)	4.63	3.68	1.98	0.59	[6]
AUC∞ (μg·h/mL) for 1500 mg dose	191	304	517	1037	[6]
Cmax (μg/mL) for 1500 mg dose	-	-	-	Increased by 44% compared to normal	[6]

CrCl: Creatinine Clearance; AUC∞: Area under the concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration.

Animal Pharmacokinetics



Pharmacokinetic studies in murine models have been crucial for understanding the in vivo behavior of **tomopenem** and for designing pharmacodynamic experiments. In mice, the serum protein binding of **tomopenem** is approximately 17.4%.[5] The half-life in murine models is shorter than in humans.[10] For instance, in a murine chronic respiratory tract infection model, the half-life of **tomopenem** in serum was 0.197 hours and in the lungs was 0.343 hours.[10]

Table 2: Pharmacokinetic Parameters of **Tomopenem** in Murine Models

Parameter	Serum	Lungs	Reference
Half-life (t½) (h)	0.197	0.343	[10]
Protein Binding (%)	17.4	-	[5]
% Time above MIC (%T>MIC)	16	15	[10][11]

%T>MIC values are for a specific dose and MIC and are context-dependent.

Pharmacodynamics

The primary pharmacodynamic index that correlates with the efficacy of **tomopenem**, like other beta-lactam antibiotics, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[2][5]

Studies using a neutropenic murine thigh infection model have demonstrated a strong correlation between %fT>MIC and the reduction in bacterial counts for both P. aeruginosa and MRSA.[2][5] For P. aeruginosa, a bacteriostatic effect was achieved at a %fT>MIC of approximately 29%, a 1-log kill at 39%, and a 2-log kill at 51%.[2] Similar values were observed for MRSA, with a static effect at 27%, a 1-log kill at 35%, and a 2-log kill at 47%.[2]

In an in vitro pharmacokinetic model simulating human doses, **tomopenem** demonstrated rapid bactericidal activity against various strains of S. aureus, including MRSA.[3][7] A bacteriostatic effect was observed at a %T>MIC of around 8%, while a 4-log drop in viable count required a %T>MIC of approximately 32%.[3]

Table 3: Pharmacodynamic Targets of **Tomopenem**

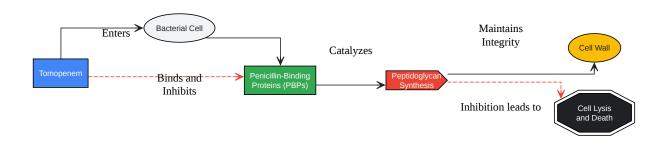


Organism	Model	Endpoint	Required %fT>MIC	Reference
P. aeruginosa	Murine Thigh Infection	Static effect	29	[2]
1-log kill	39	[2]		
2-log kill	51	[2]	_	
MRSA	Murine Thigh Infection	Static effect	27	[2]
1-log kill	35	[2]		
2-log kill	47	[2]	_	
S. aureus	In Vitro PK Model	Static effect	8	[3]
4-log kill	32	[3]		

Mechanism of Action

Tomopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This is achieved through its high affinity for and subsequent inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[5] The binding of **tomopenem** to these PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. A key feature of **tomopenem** is its high affinity for PBP2a of MRSA, which is significantly greater than that of imipenem and meropenem, contributing to its potent anti-MRSA activity.[4]





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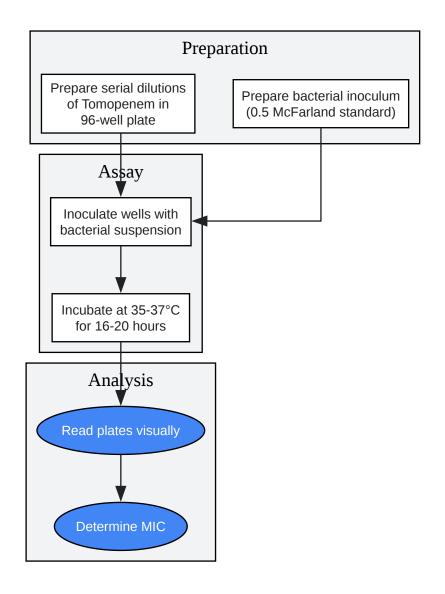
Caption: Mechanism of action of **Tomopenem**.

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The MIC of **tomopenem** against various bacterial isolates is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Antibiotic Solutions: A stock solution of tomopenem is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Reading: The MIC is defined as the lowest concentration of tomopenem that completely inhibits visible growth of the organism as detected by the unaided eye.





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Caption: Workflow for MIC determination.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of **tomopenem** against localized bacterial infections.

Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal
injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection
and 100 mg/kg one day before infection.[12][13]

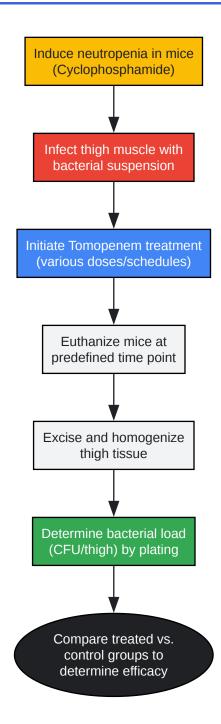
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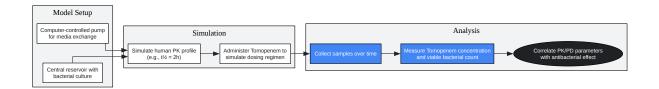


- Infection: Mice are anesthetized and then infected via intramuscular injection into the thigh with a bacterial suspension (e.g., 10⁶ to 10⁷ CFU/thigh of P. aeruginosa or MRSA).[2][5]
- Treatment: Tomopenem treatment is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered subcutaneously or intravenously at various doses and dosing intervals.
- Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thighs are aseptically removed and homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate onto appropriate agar media. The efficacy of **tomopenem** is measured by the reduction in bacterial counts compared to untreated control animals.









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